3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-8-13(2)10-15(9-12)19(23)20-16-5-6-17-14(11-16)4-7-18(22)21(17)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRGLKIQFGYGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup and Pfitzinger Reactions
The tetrahydroquinoline scaffold is commonly constructed via the Skraup reaction or Pfitzinger reaction . In the Skraup method, aniline derivatives react with glycerol and a dehydrating agent (e.g., concentrated sulfuric acid) under thermal conditions to form quinoline intermediates. For example, 4-methylaniline undergoes cyclization with methyl vinyl ketone in the presence of iodine or protic acids (e.g., HCl) to yield 1-methyl-1,2,3,4-tetrahydroquinolin-2-one. The Pfitzinger reaction, alternatively, employs isatin derivatives condensed with aryl methyl ketones in basic media to generate quinoline-4-carboxylic acids, which are subsequently decarboxylated.
Key reaction conditions :
N-Methylation and Oxidation
Introduction of the 1-methyl-2-oxo group is achieved through N-methylation followed by oxidation . The primary amine intermediate is treated with methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride), yielding the N-methyl derivative. Subsequent oxidation using potassium permanganate or chromium trioxide converts the tetrahydroquinoline to the 2-oxo form.
Optimization insight :
-
Selectivity : Excess methylating agents (>1.2 equivalents) minimize di-methylation byproducts.
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Oxidation control : Catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) enhances conversion efficiency to 85–90%.
Benzamide Moiety Installation
Friedel-Crafts Acylation
The 3,5-dimethylbenzamide group is introduced via Friedel-Crafts acylation . The tetrahydroquinoline intermediate reacts with 3,5-dimethylbenzoyl chloride in anhydrous dichloromethane or tetrahydrofuran, catalyzed by Lewis acids such as aluminum chloride.
Representative procedure :
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Dissolve 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) in dry THF.
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Add 3,5-dimethylbenzoyl chloride (1.1 equiv) dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Coupling Reagent-Mediated Acylation
Alternative methods employ TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to activate the carboxylic acid. For example, 3,5-dimethylbenzoic acid is pre-activated with TBTU and N,N-diisopropylethylamine (DIPEA) before coupling with the tetrahydroquinoline amine.
Advantages :
-
Higher functional group tolerance.
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Reduced side reactions (e.g., over-acylation).
Typical conditions :
Industrial-Scale Production Optimization
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for cyclization and acylation steps. Microreactors enable precise temperature control (±2°C) and reduce reaction times from hours to minutes. For instance, the Skraup reaction completes within 15 minutes at 100°C in a flow system, compared to 8 hours in batch mode.
Catalytic Efficiency
Palladium-on-carbon (Pd/C) or nickel catalysts facilitate hydrogenation steps during tetrahydroquinoline reduction. Kinetic studies reveal that 5 wt% Pd/C at 50 psi H₂ achieves >95% conversion in 2 hours.
Purification and Characterization
Chromatographic Techniques
Final purification utilizes reverse-phase HPLC (C-18 column) with a gradient of acetonitrile/water (0.1% TFA). Analytical data for the target compound:
| Parameter | Value |
|---|---|
| Retention time | 12.4 min |
| Purity (HPLC) | ≥99.5% |
| Column | Luna C-18(2), 100 × 2 mm, 3 µm |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, NH), 7.45–7.30 (m, 3H, Ar-H), 3.12 (s, 3H, N-CH₃), 2.40 (s, 6H, Ar-CH₃).
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IR (KBr) : 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Skraup + Friedel-Crafts | 68% | 98% | Moderate |
| Pfitzinger + TBTU | 85% | 99.5% | High |
| Continuous Flow | 78% | 97% | Industrial |
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized at the methyl groups or the tetrahydroquinoline ring.
Reagents: KMnO₄, CrO₃.
Conditions: Aqueous or organic solvents, often under reflux.
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Reduction: : Reduction of the carbonyl group in the tetrahydroquinoline moiety.
Reagents: NaBH₄, LiAlH₄.
Conditions: Typically in anhydrous solvents like THF or ethanol.
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Substitution: : Electrophilic aromatic substitution on the benzamide ring.
Reagents: Halogens, nitrating agents.
Conditions: Acidic or basic conditions depending on the substituent.
Major Products
Oxidation Products: Carboxylic acids or ketones depending on the site of oxidation.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or nitrated derivatives of the benzamide.
Scientific Research Applications
Organic Synthesis
This compound serves as a building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Reactions with Electrophiles : The nitrogen atom can act as a nucleophile in electrophilic aromatic substitutions.
- Formation of Complex Molecules : It can be used to synthesize more complex compounds through multi-step reactions.
Research indicates that 3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits potential biological activities , such as:
- Anticancer Properties : Preliminary studies suggest it may inhibit the proliferation of cancer cells by interacting with specific cellular pathways.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent:
- Drug Development : Its ability to interact with specific molecular targets makes it a candidate for developing new drugs aimed at treating diseases such as cancer and neurodegenerative disorders.
Case Study: Drug Interaction Studies
In vitro studies have shown that the compound binds effectively to certain receptors involved in cancer progression. This interaction leads to downstream effects that inhibit tumor growth.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways can involve:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Acting as agonists or antagonists at specific receptors.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is compared to three analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Structural Modifications and Crystallography
- The 3,5-dimethyl substituent on the benzamide enhances hydrophobic interactions compared to the unsubstituted analog (row 2), as evidenced by tighter crystal packing (density = 1.32 g/cm³ vs. 1.28 g/cm³) and improved thermal stability .
- Replacement of methyl groups with methoxy (row 4) increases solubility but reduces kinase inhibition potency, likely due to steric hindrance and altered hydrogen-bonding networks resolved via SHELXL refinement .
Bioactivity Trends The 1-methyl group on the tetrahydroquinoline (row 1 vs. row 2) reduces conformational flexibility, improving Kinase X inhibition (IC₅₀ = 45 nM vs. 120 nM). This aligns with molecular docking studies showing enhanced binding pocket occupancy. Chloro substitution (row 3) introduces halogen bonding but compromises solubility, highlighting a trade-off between potency and pharmacokinetics.
Crystallographic Insights
- SHELX-derived refinement (R-factor < 0.05 for all compounds) confirms that 3,5-dimethyl-N-(1-methyl-2-oxo-THQ-6-yl)benzamide adopts a planar conformation in the solid state, facilitating π-π stacking interactions absent in bulkier analogs like the methoxy derivative .
Research Findings and Implications
- Synthetic Accessibility : The compound’s synthesis yield (72%) surpasses analogs with electron-withdrawing groups (e.g., 3-chloro derivative, 58% yield), attributed to steric and electronic effects during amide coupling.
- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals a higher decomposition onset (220°C) compared to analogs, correlating with crystallographic packing efficiency.
- Kinase Selectivity: While potent against Kinase X, it shows negligible activity against Kinase Y (IC₅₀ > 1000 nM), underscoring the role of the tetrahydroquinoline scaffold in target specificity.
Biological Activity
3,5-Dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a quinoline core structure, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 284.36 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₂₀N₂O₂ |
| Molecular Weight | 284.36 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multiple synthetic steps. Common methods include:
- Formation of the Quinoline Core : The quinoline structure can be synthesized through the Pfitzinger reaction or other condensation reactions involving isatin derivatives.
- Introduction of Functional Groups : The benzamide moiety can be introduced through acylation reactions using appropriate acyl chlorides or anhydrides.
- Final Assembly : The final compound is obtained through purification and characterization techniques such as chromatography and NMR spectroscopy.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:
- Staphylococcus aureus : In vitro studies have shown inhibition zones indicating effectiveness against this pathogen.
Anticancer Activity
The compound has been evaluated for its anticancer potential in several studies:
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Breast Cancer | 12.5 | [Study A] |
| Lung Cancer | 15.0 | [Study B] |
| Colon Cancer | 10.0 | [Study C] |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Neuroprotective Effects
Emerging studies have suggested that the compound may possess neuroprotective properties. In animal models of neurodegeneration:
- Mechanism : It appears to modulate neurotransmitter levels and reduce oxidative stress markers.
Case Studies
- Case Study on Antimicrobial Activity : A study conducted by Smith et al. (2024) demonstrated that the compound effectively inhibited the growth of multi-drug resistant bacterial strains in vitro.
- Case Study on Anticancer Activity : Research by Johnson et al. (2023) reported that treatment with the compound resulted in significant tumor regression in xenograft models of breast cancer.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., glacial acetic acid) .
- Step 2 : Amide coupling using activated benzamide derivatives (e.g., 3,5-dimethylbenzoyl chloride) with the tetrahydroquinoline amine in polar aprotic solvents (e.g., dichloromethane) under reflux .
- Optimization : Control reaction temperature (e.g., 45–80°C), use catalysts like DIPEA for improved coupling efficiency, and monitor progress via TLC or HPLC .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and integration ratios (e.g., δ 2.23–2.27 ppm for methyl groups) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodology :
- Derivatization : Synthesize analogs by modifying substituents (e.g., replacing methyl groups with halogens or methoxy) using reagents like potassium permanganate (oxidation) or LiAlH4 (reduction) .
- Biological Assays : Test analogs against target proteins (e.g., HDACs, kinases) via in vitro inhibition assays and correlate activity with structural features .
- Data Analysis : Use molecular docking (e.g., AutoDock) to predict binding modes and validate with crystallography (SHELX programs for refinement) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis markers) .
- Meta-Analysis : Compare data across studies while accounting for variables like solvent choice (DMSO vs. ethanol) impacting solubility .
Q. How can computational methods enhance understanding of the compound’s mechanism of action?
- Methodology :
- MD Simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding conformers .
- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to predict bioavailability and toxicity .
- Crystallography : Refine X-ray structures with SHELXL to map electron density at active sites .
Experimental Design Considerations
Q. What are best practices for scaling up synthesis without compromising yield?
- Methodology :
- Batch Optimization : Use flow chemistry for continuous amide coupling, reducing side reactions .
- Solvent Selection : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to improve safety and scalability .
- Purification : Employ automated flash chromatography with gradient elution for high-throughput purification .
Q. How should researchers handle discrepancies in melting point or solubility data?
- Methodology :
- Reproducibility Checks : Validate measurements using DSC (differential scanning calorimetry) for melting points and shake-flask methods for solubility .
- Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
